

An In-depth Technical Guide to 2-Butoxynaphthalene (CAS: 10484-56-7)

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Compound of Interest		
Compound Name:	2-Butoxynaphthalene	
Cat. No.:	B1668118	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Butoxynaphthalene**, a significant chemical intermediate in various industrial and research applications. The document details its physicochemical properties, synthesis methodologies, and potential applications, with a focus on its role in the development of new chemical entities.

Core Compound Information

2-Butoxynaphthalene, also known as Butyl β-naphthyl ether or Fragarol, is an aromatic ether characterized by a naphthalene ring substituted with a butoxy group.[1] Its unique structural and chemical properties make it a valuable precursor in the synthesis of more complex molecules.[2][3]

Physicochemical Properties

The fundamental physicochemical characteristics of **2-Butoxynaphthalene** are summarized in the table below, providing a quantitative basis for its handling, application, and analysis.



Property	Value	Reference(s)
CAS Number	10484-56-7	[4]
Molecular Formula	C14H16O	[4]
Molecular Weight	200.28 g/mol	[4]
Appearance	White to Off-White Solid / Crystalline Powder	[2][4]
Odor	Sweet, fruity, floral (reminiscent of berry, strawberry)	[2][4]
Melting Point	35-36 °C	[4]
Boiling Point	147-150 °C (at 4 Torr); 315.3 ± 11.0 °C (at 760 mmHg)	[4]
Density	1.016 ± 0.06 g/cm ³ (Predicted)	[4]
Flash Point	123.5 ± 8.5 °C	[4]
Solubility	Insoluble in water; Soluble in non-polar organic solvents, fats, slightly soluble in Acetonitrile and Chloroform.	[2][4]
LogP (Octanol-Water Partition Coefficient)	4.96	[4]

Synthesis and Experimental Protocols

The primary synthetic route to **2-Butoxynaphthalene** is the Williamson ether synthesis, an S_n2 reaction involving an alkoxide and an alkyl halide.[1][5] This method is valued for its versatility in producing both symmetrical and asymmetrical ethers.[4]

Williamson Ether Synthesis of 2-Butoxynaphthalene

This reaction proceeds in two main stages: the deprotonation of 2-naphthol to form a nucleophilic naphthoxide ion, followed by the nucleophilic attack of this ion on an alkyl halide,

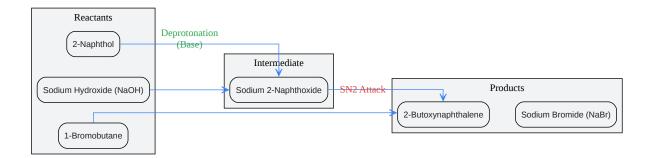


such as 1-bromobutane or 1-iodobutane.[1][4][5]

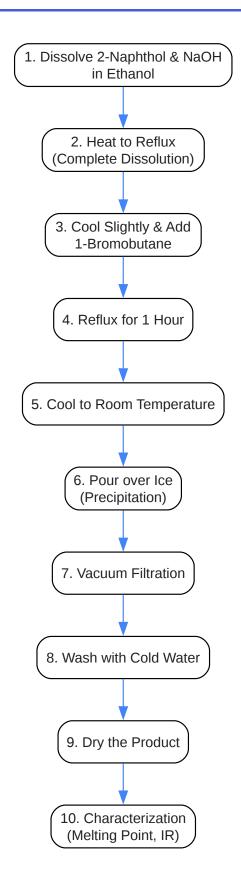
Reaction Mechanism:

- Deprotonation: 2-Naphthol is treated with a strong base, typically sodium hydroxide (NaOH) or sodium methoxide (NaOMe), in a suitable solvent like ethanol or acetonitrile. The base abstracts the acidic proton from the hydroxyl group of 2-naphthol, forming the sodium 2-naphthoxide salt and water.[1][4] This step is crucial as it generates a much stronger nucleophile (the naphthoxide ion) from a relatively weak one (2-naphthol).[6]
- S_n2 Attack: The highly nucleophilic 2-naphthoxide ion then attacks the primary carbon of the butyl halide (e.g., 1-bromobutane). This nucleophilic substitution reaction results in the formation of **2-Butoxynaphthalene** and a sodium halide salt as a byproduct.[1][5]









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